5-Chloro-4-fluoropicolinaldehyde
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Overview
Description
5-Chloro-4-fluoropicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes. It is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 4th position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoropicolinaldehyde can be achieved through several methods. One common approach involves the halogen exchange reaction, where 5-chloro-4-fluoropyridine is subjected to formylation reactions to introduce the aldehyde group at the 2nd position . Another method involves the direct fluorination of 5-chloropicolinaldehyde using suitable fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Chloro-4-fluoropicolinic acid.
Reduction: 5-Chloro-4-fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-fluoropicolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoropyridine
- 4-Chloro-3-fluorobenzaldehyde
- 5-Bromo-4-fluoropicolinaldehyde
Uniqueness
5-Chloro-4-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
CAS No. |
1239352-01-2 |
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Molecular Formula |
C6H3ClFNO |
Molecular Weight |
159.54 g/mol |
IUPAC Name |
5-chloro-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H |
InChI Key |
GFJCHIVACQLLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1F)Cl)C=O |
Origin of Product |
United States |
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